molecular formula C8H12O3 B2506856 6-Oxabicyclo[3.2.1]octane-2-carboxylic acid CAS No. 2138437-08-6

6-Oxabicyclo[3.2.1]octane-2-carboxylic acid

Cat. No.: B2506856
CAS No.: 2138437-08-6
M. Wt: 156.181
InChI Key: POZHNRPZWVLIML-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “6-Oxabicyclo[3.2.1]octane-2-carboxylic acid” has been reported. For instance, the synthesis of 8-oxabicyclo[3.2.1]octanes has been achieved via a gold (i)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates .

Scientific Research Applications

Supramolecular Aggregation

The crystal structures of hydroxycarboxylic acid derivatives, including 6-Oxabicyclo[3.2.1]octane-2-carboxylic acid, reveal their role in supramolecular aggregation. These structures show how the conformation of hydroxymethyl groups affects the dimensionality of supramolecular structures, forming one- or two-dimensional networks via hydrogen bonds. This understanding is crucial in designing materials with specific molecular interactions (Foces-Foces et al., 2005).

Enantioselective Synthesis

Research on this compound derivatives highlights their significance in the enantioselective synthesis of various stereoisomers. Such studies are fundamental in creating compounds with specific chirality, which is vital in developing pharmaceuticals and fine chemicals (Gelmi et al., 2007).

Catalytic Asymmetric Synthesis

The compound is used in catalytic asymmetric synthesis, providing a pathway to create 8-oxabicyclo[3.2.1]octane derivatives. This method is crucial for synthesizing compounds with high enantiomeric excess, a key aspect in pharmaceutical research (Ishida et al., 2010).

Synthesis of Polyfunctional Glycosyl Derivatives

The oxabicyclo[3.2.1]octane framework is integral in synthesizing polyfunctional glycosyl derivatives. These derivatives are important in studying and developing biologically active compounds, including pheromones and plant growth regulators (Ievlev et al., 2016).

Properties

IUPAC Name

6-oxabicyclo[3.2.1]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-8(10)7-2-1-6-3-5(7)4-11-6/h5-7H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZHNRPZWVLIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2CC1OC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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